molecular formula C16H12N2O3 B6069553 2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol

2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol

Katalognummer: B6069553
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: OUGQQERBJUGIMD-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with two phenol groups connected via a conjugated vinyl bridge. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

2-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-13-7-3-1-5-11(13)9-10-15-17-16(21-18-15)12-6-2-4-8-14(12)20/h1-10,19-20H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQQERBJUGIMD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol (often referred to as BRD-K70918941) is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C16H12N2O3
  • Molecular Weight : 284.28 g/mol
  • CAS Number : Not available in the provided sources.
  • Structure : The compound features a vinyl group attached to a phenolic structure with an oxadiazole moiety.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may exert its effects through:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in certain cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Activity : It may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Study on MCF7 Cells : A study involving MCF7 breast cancer cells demonstrated that treatment with BRD-K70918941 resulted in significant changes in gene expression profiles associated with cancer progression. Specifically, 141 genes were differentially expressed following treatment .
Cell Line IC50 (µM) Mechanism
MCF7Not specifiedGene expression modulation
Panc-1Not specifiedCell cycle arrest and apoptosis induction

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In vitro Studies : Inflammatory markers were significantly reduced in treated cell lines, indicating potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Breast Cancer Research :
    • In a study focusing on MCF7 cells, BRD-K70918941 treatment resulted in altered expression of genes involved in cell survival and apoptosis. This suggests a potential role for the compound as an adjunct therapy in breast cancer treatment .
  • Pancreatic Cancer Models :
    • Similar compounds within the oxadiazole class have been tested against pancreatic cancer cell lines (Panc-1 and SNU-213), showing reduction in cell viability and migration. While specific data for BRD-K70918941 was not detailed, the structural similarities suggest comparable mechanisms may be at play .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated potent antiproliferative activity with IC50 values in the micromolar range against multiple cancer types, including breast and lung cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer TypeIC50 (μM)Reference
Compound ALung Adenocarcinoma0.92
Compound BBreast Cancer0.75
Compound CColon Cancer0.85

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For example, a series of 1,3,4-oxadiazoles showed promising antibacterial effects with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Compound DStaphylococcus aureus25
Compound EEscherichia coli30
Compound FMycobacterium tuberculosis62.5

Pharmacological Insights

The pharmacological profiles of oxadiazole derivatives often include anti-inflammatory and analgesic properties. The ability of these compounds to inhibit key enzymes such as cyclooxygenase (COX) is crucial for their therapeutic potential in treating inflammatory conditions .

Case Study 1: Anticancer Screening

In a notable study conducted by the National Cancer Institute (NCI), several derivatives of oxadiazoles were screened for anticancer activity against a panel of 60 different cancer cell lines. Among these, compounds with a hydroxyl substitution exhibited enhanced activity compared to their non-hydroxylated counterparts .

Case Study 2: Antimicrobial Efficacy

Another research initiative focused on synthesizing a series of 1,3,4-oxadiazoles to evaluate their antimicrobial properties against resistant bacterial strains. The results indicated that specific modifications to the oxadiazole structure could lead to significant improvements in antimicrobial potency .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Hydroxyl vs.
  • Biological Activity: Analogs like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol exhibit antifungal activity , while sulfanyl- and amino-substituted derivatives show antitubercular properties . The target compound’s dual hydroxyl groups may amplify these effects.

Physicochemical Properties

  • Solubility : Hydroxyl groups likely improve water solubility compared to methyl- or methoxy-substituted analogs (e.g., ).
  • Thermal Stability : The conjugated system may enhance thermal stability, as seen in structurally similar compounds with melting points >200°C .

Vorbereitungsmethoden

Hydrazide Cyclization Approach

The oxadiazole ring is typically synthesized via cyclodehydration of a diacylhydrazide precursor. For this compound, 2-hydroxybenzoic acid (salicylic acid) serves as the starting material:

  • Esterification :
    Salicylic acid is treated with ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl 2-hydroxybenzoate.

    C₆H₄(OH)COOH+CH₃CH₂OHH⁺C₆H₄(OH)COOCH₂CH₃+H₂O\text{C₆H₄(OH)COOH} + \text{CH₃CH₂OH} \xrightarrow{\text{H⁺}} \text{C₆H₄(OH)COOCH₂CH₃} + \text{H₂O}

    Reaction conditions: Reflux at 80°C for 6 hours.

  • Hydrazide Formation :
    The ester reacts with hydrazine hydrate in ethanol to form 2-hydroxybenzohydrazide.

    C₆H₄(OH)COOCH₂CH₃+NH₂NH₂\cdotpH₂OC₆H₄(OH)CONHNH₂+CH₃CH₂OH\text{C₆H₄(OH)COOCH₂CH₃} + \text{NH₂NH₂·H₂O} \rightarrow \text{C₆H₄(OH)CONHNH₂} + \text{CH₃CH₂OH}

    Yield: 85–90% after recrystallization from ethanol.

  • Cyclization to Oxadiazole :
    The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in alkaline medium to form 5-(2-hydroxyphenyl)-1,2,4-oxadiazole-3-amine.

    C₆H₄(OH)CONHNH₂+BrCNNaOHC₆H₄(OH)C₃N₂O+NH₃+NaBr\text{C₆H₄(OH)CONHNH₂} + \text{BrCN} \xrightarrow{\text{NaOH}} \text{C₆H₄(OH)C₃N₂O} + \text{NH₃} + \text{NaBr}

    Optimization: Reaction at 0–5°C for 2 hours minimizes side products.

Alternative Pathway: Nitrile Oxide Cycloaddition

A modern approach involves [3+2] cycloaddition of nitrile oxides with nitriles:

  • Nitrile Oxide Generation :
    2-Hydroxybenzonitrile is treated with hydroxylamine hydrochloride and chloramine-T to form the nitrile oxide intermediate.

    C₆H₄(OH)CN+NH₂OH\cdotpHClCl-TC₆H₄(OH)C≡N⁺-O⁻\text{C₆H₄(OH)CN} + \text{NH₂OH·HCl} \xrightarrow{\text{Cl-T}} \text{C₆H₄(OH)C≡N⁺-O⁻}
  • Cycloaddition :
    The nitrile oxide reacts with acrylonitrile derivatives to yield the oxadiazole core.

    C₆H₄(OH)C≡N⁺-O⁻+CH₂=CHCNC₆H₄(OH)C₃N₂O\text{C₆H₄(OH)C≡N⁺-O⁻} + \text{CH₂=CHCN} \rightarrow \text{C₆H₄(OH)C₃N₂O}

    Yield: 70–75% under microwave irradiation (100 W, 15 minutes).

Installation of the Styrenyl Moiety

Wittig Reaction Strategy

The vinyl bridge is introduced via a Wittig reaction between an oxadiazole-bearing aldehyde and a phosphonium ylide:

  • Aldehyde Preparation :
    5-(2-Hydroxyphenyl)-1,2,4-oxadiazole-3-carbaldehyde is synthesized by oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC).

    C₆H₄(OH)C₃N₂OCH₂OHPCCC₆H₄(OH)C₃N₂OCHO\text{C₆H₄(OH)C₃N₂OCH₂OH} \xrightarrow{\text{PCC}} \text{C₆H₄(OH)C₃N₂OCHO}
  • Ylide Formation :
    Triphenylphosphine reacts with ethyl 2-bromoacetate to generate the ylide.

    Ph₃P+BrCH₂COOEtPh₃P⁺CH₂COOEt Br⁻\text{Ph₃P} + \text{BrCH₂COOEt} \rightarrow \text{Ph₃P⁺CH₂COOEt Br⁻}
  • Coupling Reaction :
    The aldehyde and ylide react in anhydrous THF under nitrogen to form the trans-vinyl product.

    C₆H₄(OH)C₃N₂OCHO+Ph₃P⁺CH₂COOEt Br⁻C₆H₄(OH)C₃N₂OCH=CHCOOEt\text{C₆H₄(OH)C₃N₂OCHO} + \text{Ph₃P⁺CH₂COOEt Br⁻} \rightarrow \text{C₆H₄(OH)C₃N₂OCH=CHCOOEt}

    Yield: 60–65% after column chromatography (SiO₂, hexane/ethyl acetate).

  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed with aqueous NaOH to yield the final product.

    C₆H₄(OH)C₃N₂OCH=CHCOOEtNaOHC₆H₄(OH)C₃N₂OCH=CHCOOH\text{C₆H₄(OH)C₃N₂OCH=CHCOOEt} \xrightarrow{\text{NaOH}} \text{C₆H₄(OH)C₃N₂OCH=CHCOOH}

Knoevenagel Condensation

An alternative method employs condensation of oxadiazole acetophenone derivatives with 2-hydroxybenzaldehyde:

  • Acetophenone Synthesis :
    5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-ylacetone is prepared via Friedel-Crafts acylation.

  • Condensation :
    The ketone reacts with 2-hydroxybenzaldehyde in the presence of piperidine as a base.

    C₆H₄(OH)C₃N₂OCOCH₃+C₆H₄(OH)CHOpiperidineC₁₆H₁₂N₂O₃+H₂O\text{C₆H₄(OH)C₃N₂OCOCH₃} + \text{C₆H₄(OH)CHO} \xrightarrow{\text{piperidine}} \text{C₁₆H₁₂N₂O₃} + \text{H₂O}

    Yield: 55–60% after recrystallization from DMF/MeOH (2:2).

Analytical Validation and Spectral Data

Spectroscopic Characterization

  • IR (KBr) : Broad band at 3250 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=N oxadiazole), 1595 cm⁻¹ (C=C vinyl).

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 2H, OH), 7.8–6.8 (m, 8H, aromatic), 7.4 (d, J=16 Hz, 1H, CH=), 6.9 (d, J=16 Hz, 1H, CH=).

  • MS (ESI) : m/z 281.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • Melting Point : 218–220°C (uncorrected).

Optimization and Scale-Up Challenges

  • Regioselectivity : Use of bulky bases (e.g., DBU) suppresses N-alkylation side products during Wittig reactions.

  • Solvent Choice : DMF enhances cyclization rates but requires careful removal to avoid endotoxin contamination.

  • Green Chemistry : Microwave-assisted steps reduce reaction times from hours to minutes (e.g., 15 minutes vs. 6 hours) .

Q & A

Q. What are the key steps for synthesizing 2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and coupling via vinyl linkages. For example, related oxadiazole derivatives are synthesized using reagents like sodium hydroxide or potassium carbonate to facilitate bond formation, with temperature and pH carefully controlled to optimize yield and purity . Solvent selection (e.g., N,N-dimethylformamide) and stepwise purification via column chromatography are critical to isolate intermediates and final products.

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) identifies functional groups and bonding environments, while single-crystal X-ray diffraction (XRD) resolves the 3D molecular geometry. For instance, XRD studies on analogous oxadiazole compounds achieved a data-to-parameter ratio of 13.8 and R factor of 0.038, ensuring high structural accuracy . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data for structurally similar phenolic-oxadiazole compounds classify hazards such as acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use personal protective equipment (PPE), conduct reactions in fume hoods, and consult safety sheets for emergency measures .

Advanced Research Questions

Q. How can researchers investigate the compound’s bioactivity (e.g., antimicrobial or anticancer properties) using cell-based assays?

In vitro assays involve treating cell lines (e.g., cancer cells or bacterial cultures) with gradient concentrations of the compound. For example, studies on benzoxazole-phenol hybrids measure inhibitory concentrations (IC50) via MTT assays or bacterial growth curves, followed by mechanistic analyses (e.g., apoptosis markers or enzyme inhibition) . Dose-response relationships and statistical validation (e.g., ANOVA) are critical to distinguish bioactive effects from noise.

Q. What experimental designs are suitable for studying the environmental fate of this compound in ecosystems?

Long-term environmental studies adopt split-plot designs with replicates to assess abiotic/biotic degradation, bioaccumulation, and toxicity. For example, projects like INCHEMBIOL (2005–2011) evaluate chemical distribution across environmental compartments (soil, water) and trophic levels using LC-MS/MS for quantification and ecotoxicological models for risk assessment .

Q. How can contradictory data in synthesis yields or bioactivity results be systematically addressed?

Contradictions often arise from variations in reaction conditions (e.g., solvent purity, temperature gradients) or biological assay specificity. Researchers should employ design of experiments (DOE) to isolate variables and validate findings via orthogonal methods (e.g., HPLC purity checks vs. NMR). For bioactivity, cross-laboratory replication and meta-analysis of dose-response curves reduce bias .

Q. What computational methods are used to predict the compound’s stability under varying pH or thermal conditions?

Density functional theory (DFT) calculations model electronic properties and degradation pathways. For example, studies on triazole-oxadiazole hybrids correlate HOMO-LUMO gaps with oxidative stability, while molecular dynamics simulations predict aggregation behavior in aqueous environments . Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) complements computational data.

Methodological Resources

  • Structural Analysis : XRD databases (e.g., CCDC 1850211) and spectroscopic libraries .
  • Environmental Impact : INCHEMBIOL frameworks for abiotic/biotic interaction studies .
  • Bioactivity Validation : OECD guidelines for in vitro assays and ISO standards for statistical reporting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.